4-Bromo-3-nitrobenzamide
Overview
Description
4-Bromo-3-nitrobenzamide is a chemical compound with the CAS Number: 879-93-6. It has a molecular weight of 245.03 . The linear formula of this compound is C7H5BRN2O3 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-nitrobenzamide is represented by the linear formula C7H5BRN2O3 . The SMILES string representation is [O-]N+c1cc(C=O)ccc1Br .Physical And Chemical Properties Analysis
4-Bromo-3-nitrobenzamide is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis of Arylated Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the synthesis of arylated derivatives.
Summary of the Application
4-Bromo-3-nitrobenzamide is used in the synthesis of its arylated derivatives via Pd(0) catalyzed Suzuki-Miyaura cross-coupling .
Methods of Application or Experimental Procedures
The compound (S)-4-bromo-N-(1-phenylethyl)benzamide was synthesized in excellent yield (93%) by the reaction of 4-bromobenzoic acid and (S)-1-phenylethanamine with the coupling reagent titanium tetrachloride (TiCl4). Further, the Pd(0) catalyst was employed to form (S)-4-bromo-N-(1-phenylethyl)benzamide analogues by reacting various aryl boronic acids with 4-bromo-N-(1-phenylethyl)benzamide in moderate to good yields (62-89%) .
Results or Outcomes Obtained
The highest energy difference between the HOMO-LUMO of compound (5 a) has 4.98 eV, resulting in a more stable compound, and compound (5 g) has the lowest energy difference between the HOMO-LUMO 4.63 eV, resulting in the least stable compound. Compound (5h) has the highest hyperpolarizability (β) value, exhibits a better non-linear optical (NLO) behaviour compared to other synthesized compounds in the series .
Synthesis of Novel 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
Specific Scientific Field
This application is also in the field of Organic Chemistry, specifically in the synthesis of novel pyrazole carboxamides.
Summary of the Application
A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines .
Methods of Application or Experimental Procedures
The substituted phenylhydroxyamines were prepared in good yields by reducing substituted nitrobenzene compounds with Zn/NH4Cl reductant system in alcohol .
Results or Outcomes Obtained
The specific results or outcomes of this application were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXLVJPVLGTROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359320 | |
Record name | 4-bromo-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitrobenzamide | |
CAS RN |
879-93-6 | |
Record name | 4-bromo-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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